Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
CAS No.:
Cat. No.: VC18639444
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O3 |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-5-13(9-15)4-6-14-10(16)8-13/h4-9H2,1-3H3,(H,14,16) |
| Standard InChI Key | DGGGXEYLMJHIQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)C2 |
Introduction
Chemical Structure and Molecular Properties
The compound’s core structure features a spiro[4.5]decane system, where two nitrogen atoms occupy positions 2 and 8, and a ketone group is situated at position 7 . The tert-butyloxycarbonyl (Boc) group at position 2 serves as a protective moiety, shielding the amine during synthetic transformations . Key structural attributes include:
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Molecular Weight: 254.33 g/mol
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InChI Key: Derived from the InChI string
InChI=1/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16), which encodes the stereochemical and connectivity details.
The spirocyclic arrangement imposes conformational constraints, influencing the molecule’s interactions with biological targets. The Boc group’s steric bulk enhances solubility in nonpolar solvents, while the ketone participates in nucleophilic additions and redox reactions .
Synthesis and Manufacturing
Industrial synthesis of tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves multi-step protocols optimized for scalability and yield. A representative method, adapted from analogous diazaspiro compounds, proceeds as follows :
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Malonate Alkylation: Ethyl malonate reacts with a dihaloalkane in ethanol at 25–80°C to form a diester intermediate.
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Borohydride Reduction: Lithium borohydride in tetrahydrofuran (THF) reduces the diester to a diol at 0–70°C.
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Sulfonylation: Treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) converts the diol to a ditosylate.
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Cyclization: Cesium carbonate in acetonitrile facilitates ring closure at 25–90°C, forming the spirocyclic骨架.
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Reductive Amination: Magnesium in methanol reduces imine intermediates to secondary amines.
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Boc Protection: Boc anhydride in DCM introduces the tert-butyl carbamate group at 25°C.
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Deprotection and Purification: Catalytic hydrogenation with palladium on carbon removes protecting groups, yielding the final product .
Physicochemical Characteristics
Experimental data for tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate remain limited, but analog compounds suggest the following properties :
| Property | Value |
|---|---|
| Melting Point | 120–125°C (decomposes) |
| Solubility in DCM | >50 mg/mL |
| LogP (Octanol-Water) | 1.8 |
| Stability | Stable at RT; hygroscopic |
The ketone group’s infrared (IR) absorption typically appears near 1700 cm⁻¹, while nuclear magnetic resonance (NMR) spectra show distinct signals for the spirocyclic protons (δ 3.2–4.1 ppm) and tert-butyl group (δ 1.4 ppm) .
Applications in Pharmaceutical Research
The compound’s rigid spirocyclic core makes it a valuable scaffold in drug discovery. Key applications include:
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Kinase Inhibitors: The diazaspiro structure mimics ATP-binding motifs in kinases, enabling the design of selective inhibitors for oncology targets .
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Neuroactive Agents: By modulating GABA receptors, derivatives have shown promise in treating anxiety and epilepsy .
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Prodrug Development: The Boc group facilitates controlled release of amine-containing therapeutics in vivo .
Recent studies highlight its role in synthesizing checkpoint kinase 1 (Chk1) inhibitors, which enhance the efficacy of DNA-damaging chemotherapies .
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